molecular formula C15H14N2O4S2 B2591308 Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate CAS No. 1955519-46-6

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate

Cat. No. B2591308
CAS RN: 1955519-46-6
M. Wt: 350.41
InChI Key: BNVQOUMYIDZDMX-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C14H12N2O4S2 and a molecular weight of 336.39 . It is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate is involved in complex synthetic processes, such as the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophenes. For instance, aryl alkyl ketones are used in a one-pot Gewald synthesis to obtain 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing the compound's role in facilitating the synthesis of structurally diverse thiophene derivatives (Tormyshev et al., 2006).
  • The compound is also pivotal in the synthesis of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, indicating its application in material sciences and textile engineering (Iyun et al., 2015).

Material Science Applications

  • In the realm of polymer science, methyl thiophene derivatives are utilized in the synthesis of wide-bandgap polymers for polymer solar cells (PSCs). These applications highlight the compound's relevance in the development of renewable energy technologies, such as eco-friendly solvent-processed fullerene-free PSCs with significant efficiency and long-term performance stability (Park et al., 2017).

Advanced Synthetic Applications

  • The compound plays a critical role in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, demonstrating its utility in creating nucleophilic substitution reactions which are fundamental in organic synthesis. This application underlines the compound's importance in the development of novel organic compounds with potential biological and pharmaceutical applications (Krinochkin et al., 2021).

Biological Applications

  • Although the focus is on non-pharmacological aspects, it's noteworthy that compounds related to this compound show promise in antimicrobial studies. For instance, novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for their potential use as antimicrobial agents, indicating the broader implications of this chemical framework in contributing to health sciences (Darwish et al., 2014).

properties

IUPAC Name

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-9-5-4-6-12(11(9)7-16)17-23(19,20)14-10(2)8-22-13(14)15(18)21-3/h4-6,8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVQOUMYIDZDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2C)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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